Tacrolimus
Overview
Description
Tacrolimus is a potent immunosuppressive drug primarily used to prevent organ transplant rejection and treat various inflammatory skin conditions. It was first discovered in 1987 from the fermentation broth of a Japanese soil sample containing the bacterium Streptomyces tsukubensis . Chemically, it is a macrolide lactone with a complex structure that includes multiple rings and functional groups .
Mechanism of Action
Target of Action
Tacrolimus, also known as FK-506, is an immunosuppressive drug that primarily targets the immunophilin FKBP-12 (FK506 binding protein) . This protein plays a crucial role in the immune response of the body, particularly in T-lymphocyte signal transduction and IL-2 transcription .
Mode of Action
This compound acts by reducing peptidyl-prolyl isomerase activity by binding to its target, FKBP-12, creating a new complex . This FKBP12-FK506 complex inhibits calcineurin, which in turn inhibits T-lymphocyte signal transduction and IL-2 transcription . This action effectively suppresses the immune response, reducing the risk of organ rejection in transplant patients .
Biochemical Pathways
The shikimic acid pathway is an important primary metabolic pathway for producing this compound . Overexpression of shikimate kinase and dehydroquinic acid synthetase genes can enhance this compound production . In secondary metabolic pathways, a knockout of the d-lactate dehydrogenase gene, combined with the overexpression of tryptophane synthase and aspartate 1-decarboxylase genes, can also enhance this compound production .
Pharmacokinetics
This compound exhibits variable absorption, with peak blood or plasma concentrations being reached in 0.5 to 6 hours . Approximately 25% of the oral dose is bioavailable . This compound is extensively bound to red blood cells, with a mean blood to plasma ratio of about 15 . It is completely metabolized prior to elimination, with a mean disposition half-life of 12 hours and a total body clearance based on blood concentration of approximately 0.06 L/h/kg .
Result of Action
The molecular and cellular effects of this compound primarily involve the suppression of the immune response. This compound suppresses the function of activated macrophages and promotes their apoptosis, which may lead to the amelioration of colonic inflammation . It also disrupts signaling events mediated by the calcium-dependent serine–threonine protein phosphatase calcineurin (CaN) in T lymphocytes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of the metabolic pathways that convert external substrates is extremely important for the efficient synthesis of this compound . Additionally, the influence of this compound on cellular survival and osteogenic differentiation can be affected by the environment within stem cell spheroids . Lastly, the concentration of this compound can significantly impact its efficacy and safety, with different concentrations showing varying degrees of effectiveness and risk of adverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tacrolimus is synthesized through a complex multi-step process involving several key intermediates. The synthesis typically starts with the fermentation of Streptomyces tsukubensis, followed by extraction and purification steps .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale fermentation processes. The fermentation broth is subjected to multiple purification steps, including solvent extraction, chromatography, and crystallization, to obtain the pure compound . Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tacrolimus undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced metabolites, as well as substituted derivatives. These products can have different pharmacological properties and are often studied for their potential therapeutic applications .
Scientific Research Applications
Tacrolimus has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Tacrolimus is often compared with other immunosuppressive drugs, such as cyclosporine and sirolimus . While all three drugs inhibit T-cell activation, they have different mechanisms of action and pharmacokinetic properties . For example:
Cyclosporine: Like this compound, cyclosporine inhibits calcineurin but binds to a different immunophilin, cyclophilin.
Sirolimus: Sirolimus inhibits the mammalian target of rapamycin (mTOR) pathway, which is involved in cell proliferation.
This compound is unique in its high potency and specific mechanism of action, making it a valuable drug in the field of immunosuppression .
Properties
CAS No. |
104987-11-3 |
---|---|
Molecular Formula |
C44H69NO12 |
Molecular Weight |
804.0 g/mol |
IUPAC Name |
(1R,9S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39?,40+,44+/m0/s1 |
InChI Key |
QJJXYPPXXYFBGM-JKBWTTSLSA-N |
SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)OC([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |
Appearance |
White powder |
melting_point |
126 °C |
Key on ui other cas no. |
104987-11-3 109581-93-3 |
physical_description |
Solid |
Pictograms |
Acute Toxic; Health Hazard |
Related CAS |
109581-93-3 (Hydrate) 104987-11-3 (Parent) |
shelf_life |
Stable under recommended storage conditions. /FK-506 monohydrate/ |
solubility |
Insoluble |
Synonyms |
Anhydrous Tacrolimus Anhydrous, Tacrolimus FK 506 FK-506 FK506 FR 900506 FR-900506 FR900506 Prograf Prograft Tacrolimus Tacrolimus Anhydrous Tacrolimus, Anhydrous |
vapor_pressure |
8.37X10-32 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Tacrolimus binds to an intracellular protein called FK506-binding protein 1A (FKBP1A), forming a complex. This complex inhibits the activity of calcineurin, a phosphatase enzyme crucial for the activation of T lymphocytes. [, ] This ultimately prevents the transcription of interleukin-2 (IL-2) and other cytokines necessary for T-cell proliferation and immune response activation. [, , , ]
ANone: While both this compound and cyclosporine inhibit calcineurin, they bind to different intracellular proteins. This compound binds to FKBP1A, while cyclosporine binds to cyclophilin. These distinct binding partners might contribute to the subtle differences in their pharmacological profiles.
ANone: The molecular formula of this compound is C44H69NO12, and its molecular weight is 804.018 g/mol. [, ]
ANone: Yes, population pharmacokinetic models have been developed to predict this compound blood concentrations and optimize dosing regimens. These models incorporate factors such as cytochrome P450 (CYP) 3A5 genotype, weight, hematocrit, and time after transplantation. [, , ]
ANone: this compound is available in both immediate-release (IR) and prolonged-release (PR) formulations. The PR formulation (once-daily) exhibits a lower peak drug level and slower absorption compared to the IR formulation (twice-daily). [, ] Studies have shown that switching from IR to PR formulations, especially in rapid metabolizers, can impact this compound exposure and potentially influence clinical outcomes. Furthermore, administering PR this compound as a suspension, either orally or via a nasogastric tube, can alter its absorption rate and peak blood concentrations compared to intact capsules.
ANone: this compound exhibits significant inter-individual variability in its pharmacokinetics. Key factors include:
- CYP3A Metabolism: this compound is primarily metabolized by CYP3A enzymes, particularly CYP3A4 and CYP3A5 in the liver and intestine. Genetic polymorphisms in these enzymes, notably the CYP3A51 allele, significantly impact this compound clearance. Individuals carrying the CYP3A51 allele generally require higher this compound doses to achieve target blood concentrations. [, , , , , ]
- P-glycoprotein (P-gp) Efflux: P-gp, a transporter protein, limits this compound absorption in the intestine. Genetic variations in the MDR1 gene, which encodes P-gp, can influence this compound bioavailability. [, , ]
- Other Factors: Age, gender, body weight, hematocrit, serum albumin levels, bilirubin, creatinine, triglycerides, and concomitant medications like corticosteroids can also influence this compound pharmacokinetics. [, , , ]
ANone: Therapeutic drug monitoring (TDM) of this compound generally involves measuring trough blood concentrations (C0) at steady state using immunoassays or high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This monitoring helps adjust dosages to maintain levels within a narrow therapeutic window and minimize toxicity risks. [, , ]
ANone: Pregnancy can significantly alter this compound pharmacokinetics, often requiring dosage adjustments. The exact mechanisms are not fully elucidated, but hormonal changes, increased blood volume, and placental transfer likely contribute to altered absorption, distribution, and clearance. Close monitoring is crucial during pregnancy to maintain therapeutic levels and ensure both maternal and fetal well-being.
ANone: Yes, co-administration of this compound with drugs that inhibit or induce CYP3A enzymes or P-gp can significantly impact its blood concentrations. For example:
- CYP3A Inhibitors: Concomitant use of CYP3A inhibitors, such as ketoconazole, voriconazole, or omeprazole, can increase this compound levels. Careful monitoring and dose adjustments are necessary to avoid toxicity. [, , ]
- CYP3A Inducers: Conversely, drugs that induce CYP3A enzymes, like rifampicin or phenytoin, can decrease this compound concentrations, potentially leading to treatment failure.
ANone: In vitro studies often utilize isolated human adipocytes or cell lines like L6 cells to investigate the effects of this compound on glucose uptake, insulin signaling, and cellular trafficking of glucose transporter 4 (GLUT4). Animal models, such as rats and non-human primates, are employed to assess the efficacy of this compound in preventing allograft rejection and to explore its impact on immune responses, infection susceptibility, and organ function. [, ]
ANone: The most common methods include:
- HPLC-MS/MS: Provides higher sensitivity and specificity for quantifying this compound and its metabolites, particularly 13-O-demethyl this compound (13-O-DMT).
ANone: this compound exhibits poor water solubility, which can limit its dissolution and absorption. Formulating this compound as a solid dispersion using polymers like Eudragit E®/HCl has shown promise in enhancing its solubility and in vivo absorption.
ANone: Several alternatives to this compound exist, each with its own efficacy and safety profile. These include:
- Cyclosporine: Another calcineurin inhibitor, often used in combination with other immunosuppressants. [, , , , ]
- Sirolimus: A mammalian target of rapamycin (mTOR) inhibitor, sometimes preferred in patients with concerns about calcineurin inhibitor toxicity.
- Mycophenolate Mofetil (MMF) and Mycophenolic Acid (MPA): Inhibit purine synthesis, crucial for lymphocyte proliferation. Often used in combination with calcineurin inhibitors. [, , ]
ANone: this compound was discovered in 1984 and subsequently developed for clinical use in organ transplantation. It gained FDA approval for the prevention of organ rejection in liver transplantation in 1994, marking a significant milestone in the field of immunosuppression.
ANone: Due to its potent immunosuppressive properties, this compound is being investigated for various conditions, including:
- Atopic Dermatitis: Topical formulations of this compound have shown efficacy in managing atopic dermatitis by suppressing inflammation. [, ]
- Idiopathic Pulmonary Fibrosis: Studies suggest a potential role for this compound in mitigating acute exacerbations of idiopathic pulmonary fibrosis, but further research is needed.
- Minimal Change Disease: this compound monotherapy is being explored as an alternative to corticosteroids for treating minimal change disease in adults.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.